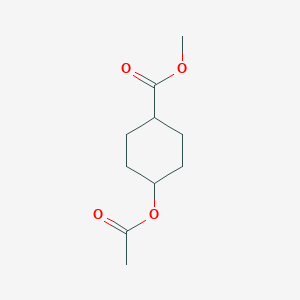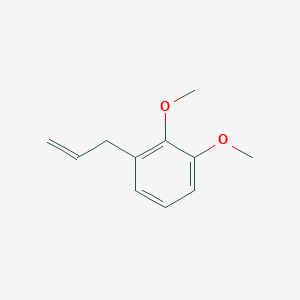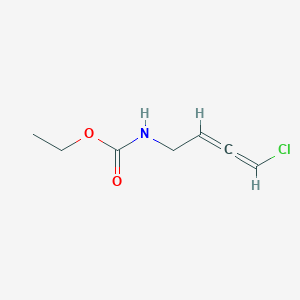
Ethyl N-(4-chlorobuta-2,3-dienyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(4-chlorobuta-2,3-dienyl)carbamate, commonly known as Chlorfenapyr, is a pesticide that has been widely used in agriculture and public health programs. It was first introduced in the market in the 1990s and has since become a popular insecticide due to its broad spectrum of activity against various pests. Chlorfenapyr is a pro-insecticide, which means that it is converted into an active form by the insect's metabolism, leading to its death.
Wirkmechanismus
Chlorfenapyr acts by disrupting the mitochondrial electron transport chain, leading to the production of reactive oxygen species (ROS) and ATP depletion. This results in the insect's death due to metabolic disruption. Chlorfenapyr is unique in that it is a pro-insecticide, which means that it is converted into an active form by the insect's metabolism, leading to its death.
Biochemische Und Physiologische Effekte
Chlorfenapyr has been shown to have a broad spectrum of activity against various pests, including those that have developed resistance to other insecticides. It has a long residual activity, which means that it can provide long-term protection against pests. In addition, Chlorfenapyr has a low mammalian toxicity, making it safe for use in public health programs.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorfenapyr has several advantages for lab experiments, including its broad spectrum of activity, long residual activity, and low mammalian toxicity. However, Chlorfenapyr can be expensive, and its use requires careful handling due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for Chlorfenapyr research, including:
1. Investigating the potential for Chlorfenapyr to control pests that have developed resistance to other insecticides.
2. Studying the effects of Chlorfenapyr on non-target organisms, such as beneficial insects and pollinators.
3. Developing new formulations of Chlorfenapyr that are more effective and easier to use.
4. Investigating the potential for Chlorfenapyr to control pests in new crops and regions.
5. Studying the potential for Chlorfenapyr to control pests in urban environments, such as in buildings and public spaces.
Conclusion
Chlorfenapyr is a widely used pesticide that has a broad spectrum of activity against various pests. It has been extensively studied for its efficacy in controlling pests in agricultural crops and public health programs. Chlorfenapyr acts by disrupting the mitochondrial electron transport chain, leading to the production of ROS and ATP depletion. Chlorfenapyr has several advantages for lab experiments, including its broad spectrum of activity, long residual activity, and low mammalian toxicity. However, its use requires careful handling due to its potential toxicity. There are several future directions for Chlorfenapyr research, including investigating its potential to control pests that have developed resistance to other insecticides and studying its effects on non-target organisms.
Synthesemethoden
Chlorfenapyr is synthesized by reacting 4-chloro-2-nitrophenol with ethyl 4-chloroacetoacetate to form ethyl 4-chloro-2-nitrophenylacetoacetate. This intermediate is then reacted with sodium methoxide to form ethyl N-(4-chloro-2-nitrophenyl)carbamate, which is subsequently reduced with zinc dust and acetic acid to form Chlorfenapyr.
Wissenschaftliche Forschungsanwendungen
Chlorfenapyr has been extensively studied for its efficacy against a wide range of pests, including insects, mites, and nematodes. It has been used in various agricultural crops, such as cotton, vegetables, fruits, and cereals, to control pests like aphids, thrips, mites, and whiteflies. In addition, Chlorfenapyr has been used in public health programs to control mosquitoes, bedbugs, and other pests that transmit diseases like malaria, dengue, and Zika.
Eigenschaften
CAS-Nummer |
107427-28-1 |
|---|---|
Produktname |
Ethyl N-(4-chlorobuta-2,3-dienyl)carbamate |
Molekularformel |
C7H10ClNO2 |
Molekulargewicht |
175.61 g/mol |
InChI |
InChI=1S/C7H10ClNO2/c1-2-11-7(10)9-6-4-3-5-8/h4-5H,2,6H2,1H3,(H,9,10) |
InChI-Schlüssel |
GGSDGXARIKNWHK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC=C=CCl |
Kanonische SMILES |
CCOC(=O)NCC=C=CCl |
Synonyme |
Carbamic acid, (4-chloro-2,3-butadienyl)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



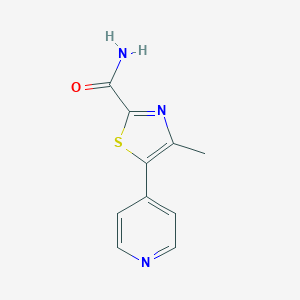
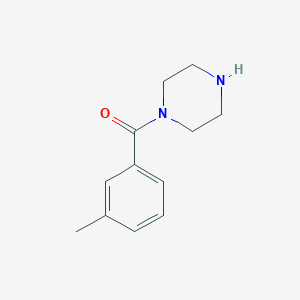
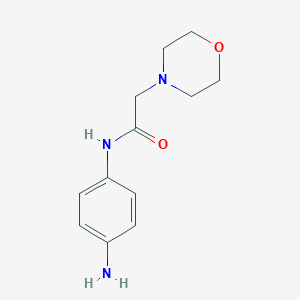
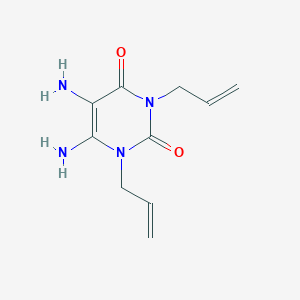
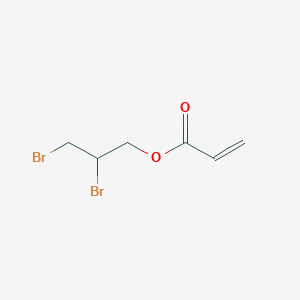
![(3S,8S,9S,10R,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B12293.png)
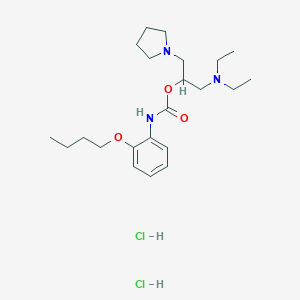
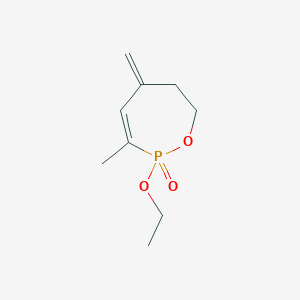
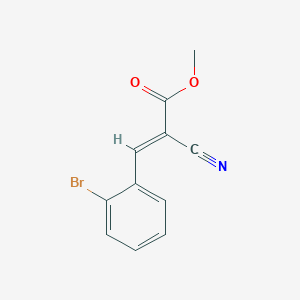
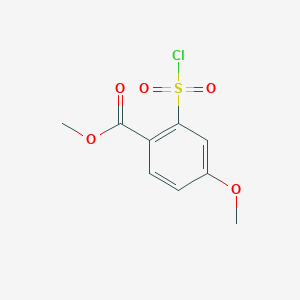
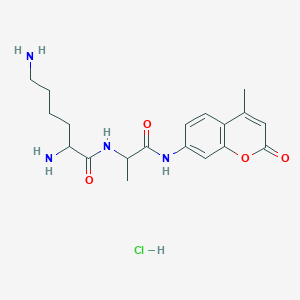
![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)
